1-(2-Methylpropyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)piperazine hydrochloride, also known as BZP hydrochloride, is a synthetic compound that belongs to the piperazine family. BZP hydrochloride has been widely used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Antidepressant and Antianxiety Properties : A study designed and synthesized novel derivatives of 1-(2-methylpropyl)piperazine, which were investigated for their antidepressant activities using the Porsolt’s behavioral despair (forced swimming) test and antianxiety activity using the plus maze method. Some derivatives showed significant antidepressant and antianxiety effects, highlighting the therapeutic potential of these compounds (Kumar et al., 2017).
Peptide Carboxyl Group Derivatization : Piperazine-based derivatives, such as 1-(2-Methylpropyl)piperazine hydrochloride, have been used for the derivatization of carboxyl groups on peptides. This process is crucial for enhancing the ionization efficiency of peptides in mass spectrometry, which is fundamental for comprehensive proteome analysis (Qiao et al., 2011).
Development of Dual Antihypertensive Agents : Research involved the design, synthesis, and characterization of new 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents. The structural and chemical properties of these compounds, including the position of protonation in the piperazine ring, were thoroughly investigated (Marvanová et al., 2016).
Analysis in Cancer Research : 1-(2-Methylpropyl)piperazine hydrochloride derivatives have been used in cancer research for studying the metabolism of certain compounds, which exhibited anticancer activity and low toxicity. These studies are crucial for understanding the pharmacokinetics and metabolic pathways of potential anticancer drugs (Jiang et al., 2007).
Antagonist of Melanocortin-4 Receptor : Piperazine compounds have been identified as potent and selective antagonists of the melanocortin-4 receptor. Such compounds are studied for their potential in treating conditions like cachexia, and the derivatives involving 1-(2-Methylpropyl)piperazine hydrochloride have shown promising results in promoting food intake in animal models, indicating potential therapeutic applications (Chen et al., 2007).
Antibacterial Activities : Piperazine units, including those derived from 1-(2-Methylpropyl)piperazine hydrochloride, are common in various effective drugs. Novel 1,4-Disubstituted Piperazines have been synthesized and evaluated for their antibacterial activities, highlighting the broad spectrum of potential applications in antimicrobial and antibiotic drug development (Shroff et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2-Methylpropyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
1-(2-Methylpropyl)piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that the compound’s action on gaba receptors leads to the hyperpolarization of nerve endings . This hyperpolarization disrupts normal neural signaling, leading to the paralysis of the worm .
Result of Action
The primary result of the action of 1-(2-Methylpropyl)piperazine hydrochloride is the paralysis of worms . By binding to GABA receptors and causing hyperpolarization of nerve endings, the compound induces flaccid paralysis in the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Action Environment
The efficacy and stability of 1-(2-Methylpropyl)piperazine hydrochloride can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that extreme temperatures could potentially affect its stability.
properties
IUPAC Name |
1-(2-methylpropyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2)7-10-5-3-9-4-6-10;/h8-9H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLSTELVMGHVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)piperazine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.